molecular formula C7H8ClN3O2 B2712410 methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate CAS No. 1402550-59-7

methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate

Cat. No.: B2712410
CAS No.: 1402550-59-7
M. Wt: 201.61
InChI Key: XQKBSALKUBZUFQ-UHFFFAOYSA-N
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Description

methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug development, organic synthesis, and other areas of chemistry and biology.

Scientific Research Applications

methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of “4-Chloro-6-aminopyrimidine-5-acetic acid methyl ester” would depend on its specific biological or chemical activity. For instance, many pyrimidine derivatives have been found to exhibit anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with “4-Chloro-6-aminopyrimidine-5-acetic acid methyl ester” would depend on its specific properties and uses. For instance, methyl stearate, a type of fatty acid methyl ester, is not classified as a hazardous substance or mixture according to its safety data sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl2-(4-amino-6-chloropyrimidin-5-yl)acetate include other pyrimidine derivatives such as:

  • 4-Amino-6-chloropyrimidine-5-carboxylic acid
  • 4-Chloro-6-methylpyrimidine-5-acetic acid
  • 4-Chloro-6-aminopyrimidine-5-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and properties. This makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKBSALKUBZUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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